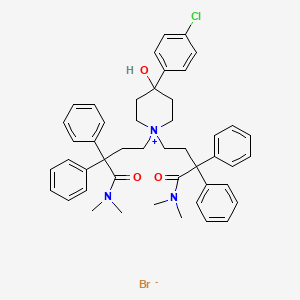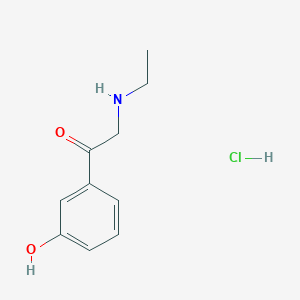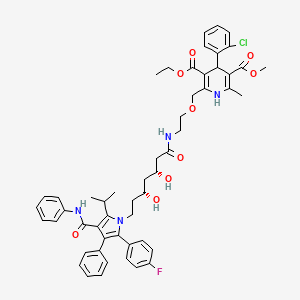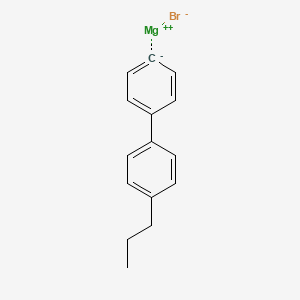
Magnesium;1-phenyl-4-propylbenzene;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;1-phenyl-4-propylbenzene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are characterized by the presence of a carbon-magnesium bond and are widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically represented as C6H5CH2CH2CH3MgBr, where the magnesium atom is bonded to a bromine atom and a phenylpropyl group.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-phenyl-4-propylbenzene;bromide involves the reaction of 1-phenyl-4-propylbenzene with magnesium metal in the presence of an anhydrous ether solvent. This reaction is known as the Grignard reaction. The general procedure is as follows:
Preparation of the Grignard Reagent: Magnesium turnings are added to an anhydrous ether solution of 1-phenyl-4-propylbenzene. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Initiation: A small amount of iodine may be added to initiate the reaction. The mixture is then heated to reflux until the magnesium is completely consumed, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety.
化学反应分析
Types of Reactions
Magnesium;1-phenyl-4-propylbenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: The compound reacts with electrophiles such as carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Acids: Hydrolysis of the Grignard reagent with water or dilute acid yields the corresponding hydrocarbon.
Major Products Formed
Alcohols: Reaction with carbonyl compounds forms alcohols.
Hydrocarbons: Hydrolysis of the Grignard reagent forms hydrocarbons.
Biaryl Compounds: Coupling reactions form biaryl compounds.
科学研究应用
Magnesium;1-phenyl-4-propylbenzene;bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various organic reactions.
作用机制
The mechanism of action of Magnesium;1-phenyl-4-propylbenzene;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic centers. The magnesium atom in the compound acts as a Lewis acid, enhancing the nucleophilicity of the carbon atom bonded to it. This allows the compound to attack electrophilic centers such as carbonyl groups, forming new carbon-carbon bonds. The reaction proceeds through the formation of a tetrahedral intermediate, which is then protonated to yield the final product.
相似化合物的比较
Magnesium;1-phenyl-4-propylbenzene;bromide can be compared with other Grignard reagents such as:
Phenylmagnesium Bromide: Similar in structure but lacks the propyl group, making it less sterically hindered.
Methylmagnesium Bromide: Contains a methyl group instead of a phenylpropyl group, leading to different reactivity and selectivity.
Ethylmagnesium Bromide: Contains an ethyl group, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in organic synthesis.
属性
分子式 |
C15H15BrMg |
|---|---|
分子量 |
299.49 g/mol |
IUPAC 名称 |
magnesium;1-phenyl-4-propylbenzene;bromide |
InChI |
InChI=1S/C15H15.BrH.Mg/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14;;/h4-5,7-12H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
OKUGQMOBWXQVIT-UHFFFAOYSA-M |
规范 SMILES |
CCCC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)
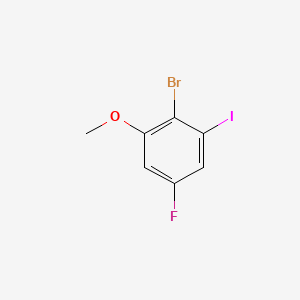
![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)
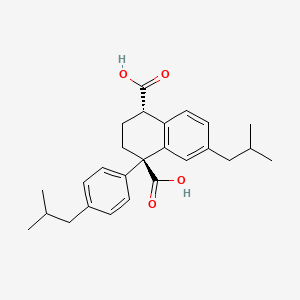
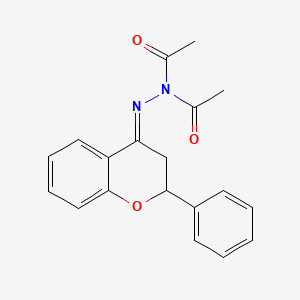
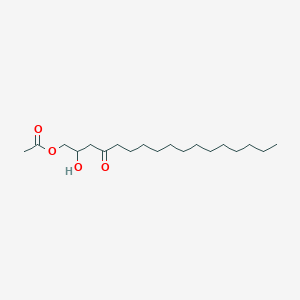
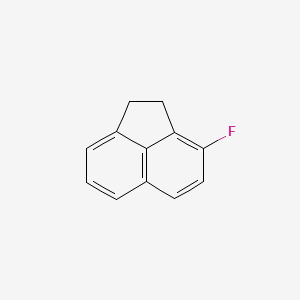
![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)

